

CAS number and IUPAC name for 1-Bromo-2,3-dimethylpentane

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Compound of Interest

Compound Name: **1-Bromo-2,3-dimethylpentane**

Cat. No.: **B13209220**

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Technical Guide: 1-Bromo-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the chemical properties and expected reactivity of **1-Bromo-2,3-dimethylpentane**. Due to the limited availability of published data for this specific compound, this document also presents general principles and experimental approaches applicable to primary bromoalkanes, offering a predictive framework for its chemical behavior.

Chemical Identification

The IUPAC name for the compound is **1-Bromo-2,3-dimethylpentane**.^[1] It is registered under the CAS number 7485-44-1.

Physicochemical Properties

Quantitative data for **1-Bromo-2,3-dimethylpentane** is primarily based on computational models. The following table summarizes key computed properties.

Property	Value	Source
Molecular Formula	C7H15Br	PubChem [1]
Molecular Weight	179.10 g/mol	PubChem [1]
XLogP3-AA (LogP)	3.6	PubChem
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	0	PubChem [1]
Rotatable Bond Count	3	PubChem

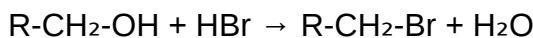
Experimental Protocols

Note: Specific experimental protocols for the synthesis of **1-Bromo-2,3-dimethylpentane** are not readily available in peer-reviewed literature. The following represents a general and common method for the preparation of primary bromoalkanes from primary alcohols.

General Synthesis of Primary Bromoalkanes from Alcohols

A standard method for synthesizing primary bromoalkanes is through the reaction of the corresponding primary alcohol with a brominating agent, such as hydrogen bromide generated *in situ*.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Reaction:



Generalized Protocol:

- The primary alcohol (e.g., 2,3-dimethyl-1-pentanol) is treated with a mixture of sodium or potassium bromide and a strong, non-oxidizing acid like concentrated phosphoric(V) acid, or carefully with concentrated sulfuric acid.[\[4\]](#)[\[5\]](#)

- The mixture is heated under reflux. The hydrogen bromide generated in situ reacts with the alcohol.[4]
- The resulting bromoalkane, being volatile, can be distilled from the reaction mixture.[5]
- The distillate is then washed with water, a dilute sodium bicarbonate solution to remove any acidic impurities, and finally with water again.
- The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) and purified by fractional distillation.

Biological Activity and Signaling Pathways

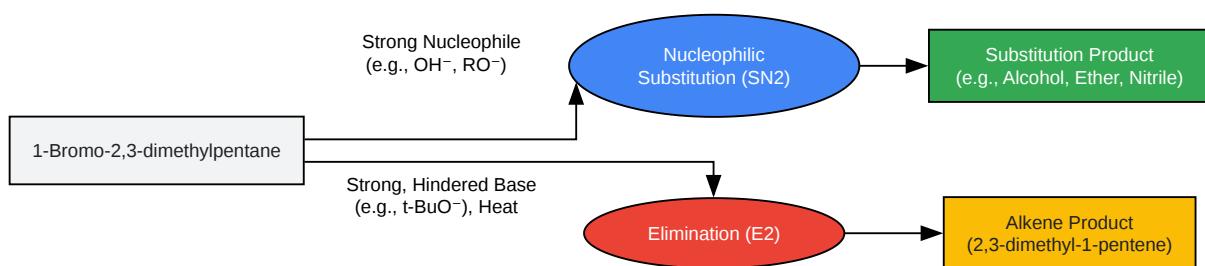
There is no documented evidence in the scientific literature regarding the biological activity or any associated signaling pathways for **1-Bromo-2,3-dimethylpentane**. Halogenated hydrocarbons can exhibit a range of biological effects, but specific data for this compound is absent.

Chemical Reactivity

As a primary bromoalkane, **1-Bromo-2,3-dimethylpentane** is expected to undergo reactions typical for this class of compounds, primarily nucleophilic substitution and elimination reactions. [6][7]

- Nucleophilic Substitution (S_N2): Primary bromoalkanes are excellent substrates for bimolecular nucleophilic substitution (S_N2) reactions. This is due to the relatively unhindered nature of the carbon atom bonded to the bromine, allowing for backside attack by a nucleophile. Common nucleophiles include hydroxide, alkoxides, cyanide, and ammonia.[6][8]
- Elimination (E2): Elimination reactions can also occur, particularly in the presence of a strong, sterically hindered base and at higher temperatures.[7][9] This would result in the formation of an alkene.

The following diagram illustrates the logical workflow of the expected reactivity of **1-Bromo-2,3-dimethylpentane**.



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